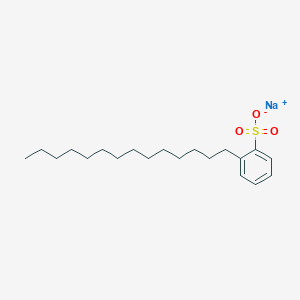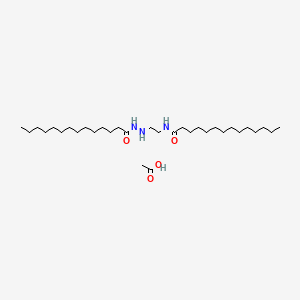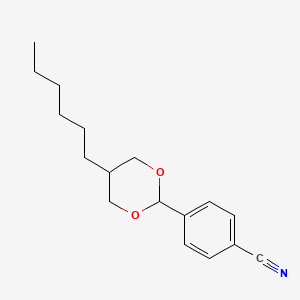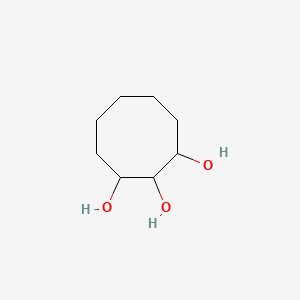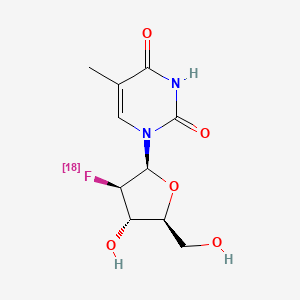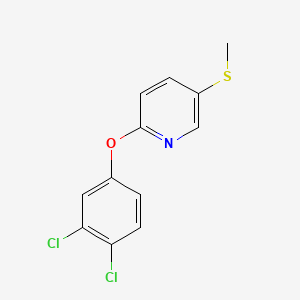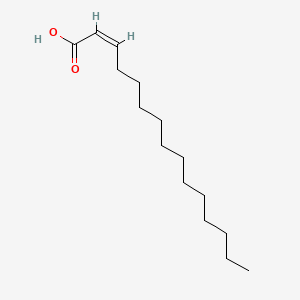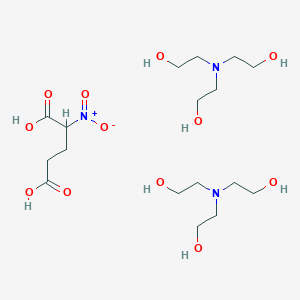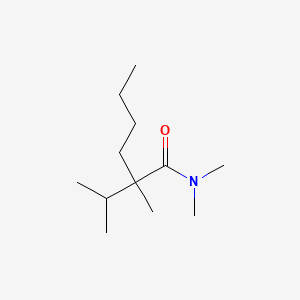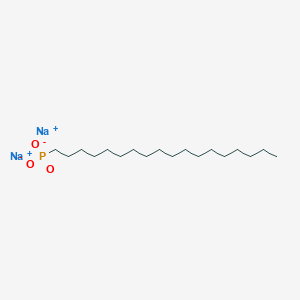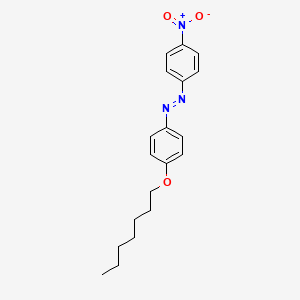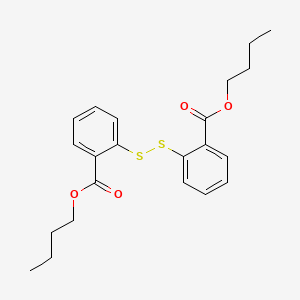
Dibutyl 2,2'-dithiobisbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl 2,2’-dithiobisbenzoate is an organic compound with the molecular formula C22H26O4S2. It is known for its unique chemical structure, which includes two benzoate groups linked by a disulfide bond. This compound is used in various industrial applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibutyl 2,2’-dithiobisbenzoate can be synthesized through a reaction involving benzoic acid and butyl alcohol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of dibutyl 2,2’-dithiobisbenzoate often involves large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl 2,2’-dithiobisbenzoate undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted esters or amides.
Applications De Recherche Scientifique
Dibutyl 2,2’-dithiobisbenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as an antioxidant and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized as a plasticizer and in the production of rubber and other polymers.
Mécanisme D'action
The mechanism of action of dibutyl 2,2’-dithiobisbenzoate involves its ability to undergo redox reactions. The disulfide bond can be cleaved and reformed, allowing it to act as a redox mediator. This property is crucial in its role as an antioxidant and in its interactions with biological molecules. The compound can modulate oxidative stress and influence various cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibutyl phthalate: Another plasticizer with similar applications but different chemical structure.
2,2’-Dithiobis(benzothiazole): Shares the disulfide linkage but has different functional groups and applications.
Dibenzyl disulfide: Similar disulfide bond but different ester groups.
Uniqueness
Dibutyl 2,2’-dithiobisbenzoate is unique due to its specific combination of ester and disulfide functionalities, which confer distinct chemical reactivity and applications. Its ability to undergo redox reactions and its role as a stabilizer in polymers set it apart from other similar compounds .
Propriétés
Numéro CAS |
39264-02-3 |
|---|---|
Formule moléculaire |
C22H26O4S2 |
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
butyl 2-[(2-butoxycarbonylphenyl)disulfanyl]benzoate |
InChI |
InChI=1S/C22H26O4S2/c1-3-5-15-25-21(23)17-11-7-9-13-19(17)27-28-20-14-10-8-12-18(20)22(24)26-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3 |
Clé InChI |
DYLHXXARSCWPOJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


